Sdz-wag994

Adenosine Receptor Selectivity Binding Affinity

SDZ-WAG994 is an orally active A1R agonist engineered for in vivo use, not just in vitro potency. Unlike CPA/CCPA, it delivers sustained >5h pharmacodynamic effects after oral dosing, enabling chronic CV/metabolic studies. Ideal for translational research with clinical validation data. Distinguish your research with a tool designed for reproducibility and oral bioavailability.

Molecular Formula C17H25N5O4
Molecular Weight 363.4 g/mol
Cat. No. B12386722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdz-wag994
Molecular FormulaC17H25N5O4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O
InChIInChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13+,14?,17-/m1/s1
InChIKeyJAKAFSGZUXCHLF-NUKIEUHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SDZ-WAG-994: Orally Active, Selective Adenosine A1 Receptor Agonist for Cardiovascular and Neurological Research


SDZ-WAG-994 (N6-cyclohexyl-2'-O-methyladenosine) is a small-molecule adenosine A1 receptor (A1R) agonist developed by Sandoz Pharma [1]. It exhibits high affinity for the A1R (Kd 23 ± 2 nM; Ki 23 nM) and displays marked selectivity over A2A and A2B adenosine receptors (1,090-fold and >1,000-fold, respectively) . SDZ-WAG-994 demonstrates oral bioavailability and long-lasting in vivo activity, including sustained reductions in blood pressure and heart rate in animal models [2].

Why SDZ-WAG-994 Cannot Be Simply Substituted with Other Adenosine A1 Agonists


While multiple A1R agonists exist, SDZ-WAG-994 possesses a unique combination of oral bioavailability, sustained duration of action (>5 hours), and a distinctive selectivity profile that distinguishes it from alternatives like CVT-510 (tecadenoson), selodenoson, or CPA [1]. Unlike the short-lived endogenous agonist adenosine, SDZ-WAG-994 is metabolically stable and thus suitable for chronic oral administration [2]. Furthermore, its reduced cardiovascular side-effect profile relative to classic A1R agonists enables applications in neurological and metabolic research domains where other A1 agonists are precluded by their hemodynamic liabilities [3].

Quantitative Differentiation of SDZ-WAG-994 from Comparator A1 Agonists


Superior A1 Receptor Selectivity vs. Prototype A1 Agonist CPA

SDZ-WAG-994 demonstrates significantly higher A1R selectivity compared to the classic A1 agonist N6-cyclopentyladenosine (CPA). While CPA binds A1R with a Ki of 2.3 nM, it exhibits only 345-fold selectivity over A2A (Ki 794 nM) and 8,087-fold over A2B (Ki 18,600 nM) [1]. In contrast, SDZ-WAG-994 shows a Ki of 23 nM for A1R and >1,090-fold selectivity over A2A and >1,000-fold over A2B . This enhanced selectivity reduces off-target vasodilatory effects and improves tolerability [2].

Adenosine Receptor Selectivity Binding Affinity

Distinct Metabolic Profile: Triglyceride Reduction vs. CPA

In streptozotocin-treated diabetic rats, SDZ-WAG-994 significantly reduced triglyceride (TRI) levels, whereas the classic A1 agonist CPA did not [1]. Both compounds reduced mean arterial pressure (MAP) and heart rate, but only SDZ-WAG-994 and RG14202 exhibited the antilipolytic effect necessary for metabolic improvement. This functional differentiation suggests that A1R agonists are not interchangeable for metabolic research.

Metabolic Lipid Metabolism Diabetes

Oral Bioavailability and Sustained Duration: Advantage Over Adenosine and Tecadenoson

Endogenous adenosine has a plasma half-life of <10 seconds, severely limiting its utility as a therapeutic. Tecadenoson (CVT-510) is an intravenous A1R agonist with a short duration of action, used for acute termination of PSVT [1]. In contrast, SDZ-WAG-994 is orally active and produces sustained effects lasting >5 hours in hypertensive rats [2]. In human studies, a single 2 mg oral dose of SDZ-WAG-994 produced effects that were monitored for 24 hours [3].

Pharmacokinetics Oral Bioavailability Duration of Action

Frequency-Dependent AV Nodal Block: Superior Antiarrhythmic Potential

SDZ-WAG-994 exhibits a marked frequency-dependent negative dromotropic effect on the atrioventricular (AV) node, a property that enhances its efficacy against re-entrant tachycardias while minimizing effects at normal heart rates [1]. The EC50 for S-H interval prolongation drops 3.7-fold (from 1.49 μM to 0.40 μM) when pacing at 200 beats/min vs. unpaced hearts. This frequency dependence is a key differentiator from less selective A1 agonists and from adenosine itself.

Antiarrhythmic AV Node Frequency Dependence

Reduced Cardiovascular Side Effects Enables Neurological Applications

Classic A1R agonists induce significant cardiovascular side effects (bradycardia, hypotension) that have historically precluded their use in CNS indications. SDZ-WAG-994, however, displays a diminished cardiovascular side-effect profile while retaining robust anticonvulsant activity [1]. In the kainic acid status epilepticus model, SDZ-WAG-994 (1 mg/kg i.p.) suppressed seizures, whereas diazepam (5 mg/kg) did not [1]. The IC50 for inhibition of epileptiform activity in hippocampal slices is 52.5 nM [1].

Neurology Epilepsy Status Epilepticus

Clinical Tolerability in Heart Failure Patients vs. Placebo

In a randomized, double-blind, placebo-controlled, multicenter study of 50 patients with left ventricular dysfunction (mean EF 30%), single oral doses of 1, 2, or 5 mg SDZ-WAG-994 were well tolerated with no significant differences in adverse events compared to placebo [1]. Importantly, no significant hemodynamic changes were observed at rest, despite clear evidence of A1R engagement (PR interval prolongation from 176 to 193 msec with 5 mg dose; ANP increase from 216±137 to 407±146 pg/mL) [1].

Heart Failure Clinical Trial Safety

Key Research and Industrial Application Scenarios for SDZ-WAG-994 Based on Quantitative Evidence


Atrial Fibrillation and Supraventricular Tachycardia Research

SDZ-WAG-994 is an ideal tool for investigating A1R-mediated rate control in atrial fibrillation (AF) and for studying AV nodal re-entrant tachycardias. In a clinical study of patients with permanent AF, a 2 mg oral dose of SDZ-WAG-994 limited the exercise-induced increase in mean heart rate and increased short-term heart rate variability indices (ΔpNN50 = 4.5%, p=0.01; ΔrMSSD = 6%, p=0.03) [1]. The compound's frequency-dependent AV nodal blockade (EC50 drops from 1.49 μM to 0.40 μM at higher pacing rates) further supports its utility in models of re-entrant arrhythmias [2].

Metabolic Syndrome and Diabetic Cardiomyopathy Models

SDZ-WAG-994 uniquely combines hypotensive and metabolic effects. In diabetic SHR rats, oral SDZ-WAG-994 (0.1 mg/kg) reduced serum glucose, blood pressure, heart rate, free fatty acids, triglycerides, phospholipids, and total cholesterol [1]. In STZ-treated diabetic rats, SDZ-WAG-994 significantly reduced triglycerides, whereas the classic A1 agonist CPA did not [2]. This makes SDZ-WAG-994 a preferred agent for studying the intersection of metabolic and cardiovascular disease.

Refractory Status Epilepticus and Anticonvulsant Research

SDZ-WAG-994 has emerged as a promising candidate for treating drug-resistant status epilepticus (SE). In a mouse model of kainic acid-induced SE, 1 mg/kg i.p. SDZ-WAG-994 suppressed seizures and achieved 100% survival, whereas 5 mg/kg diazepam failed to attenuate SE [1]. The in vitro IC50 for inhibiting epileptiform activity is 52.5 nM [1]. Critically, SDZ-WAG-994 displays diminished cardiovascular side effects compared to classic A1R agonists, enabling its use in CNS indications that were previously inaccessible to this class [1].

Ischemic Heart Disease and Cardioprotection Studies

SDZ-WAG-994's ability to increase atrial natriuretic peptide (ANP) without causing significant hemodynamic compromise makes it a valuable tool for investigating cardioprotective strategies. In heart failure patients, 5 mg oral SDZ-WAG-994 increased ANP levels by 88% (from 216±137 to 407±146 pg/mL) while preserving systolic and pulmonary pressures and cardiac index [1]. Both A1R agonism and ANP have been shown to attenuate hypoxic cell damage, suggesting potential utility in ischemic preconditioning and cardioprotection research [1].

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